endo-BCN-PEG12-NHS ester

説明

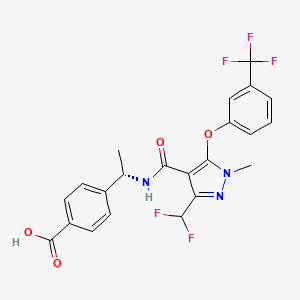

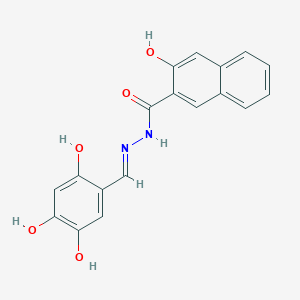

The endo-BCN-PEG12-NHS ester is a water-soluble PEG linker that contains an NHS ester group and a BCN group . It can be used to label the primary amines (-NH2) of proteins, amine-modified oligonucleotides, and other amine-containing molecules . The BCN group enables copper-free click chemistry with azide-attached molecules .

Molecular Structure Analysis

The endo-BCN-PEG12-NHS ester is a PEG derivative containing an NHS ester group and a BCN group . The NHS ester can be used to label the primary amines (-NH2) of proteins, amine-modified oligonucleotides, and other amine-containing molecules . The BCN group can react with azide-tagged biomolecules .Chemical Reactions Analysis

The endo-BCN-PEG12-NHS ester is a click chemistry reagent. It contains a BCN group that can undergo strain-promoted alkyne-azide cycloaddition (SPAAC) with molecules containing Azide groups .Physical And Chemical Properties Analysis

The endo-BCN-PEG12-NHS ester has a molecular weight of 891.0 g/mol and a molecular formula of C42H70N2O18 . It is soluble in DMSO, DCM, and DMF . It is stored at -20°C .科学的研究の応用

Hydrogel Formation and Biomedical Applications

- Hydrogels formed through Oxo-ester mediated native chemical ligation (OMNCL) using multivalent polymer precursors containing N-hydroxysuccinimide (NHS) activated oxo-esters have shown promise in biomedical applications. These hydrogels demonstrate rapid formation at physiological pH, can be tailored for different gelation times, and exhibit unique swelling and contracting behavior. Their adhesive properties to hydrated tissue and compatibility with in-vivo applications like wound healing and tissue repair are noteworthy. Cells encapsulated within these hydrogels maintain high viability, highlighting their potential in regenerative medicine and drug delivery (Strehin et al., 2013).

Enhanced Cell Interactions in Bioactive Hydrogels

- The use of Acrylate-PEG-N-hydroxysuccinimide (Acr-PEG-NHS) as a linker in poly(ethylene glycol) (PEG)-based hydrogel systems enhances initial and sustained cell-material interactions. These hydrogels provide controlled bioactivity by allowing the introduction of bioactive factors. However, the density of PEG linkers can affect cell interactions, and novel PEG linkers like acrylamide-PEG-isocyanate (Aam-PEG-I) offer enhanced stability and sustained bioactivity, making them suitable for regenerative medicine and drug delivery applications (Browning et al., 2013).

Surface Modification and Quantum Dot Functionalization

- Techniques involving the covalent bonding of grafted polymer brushes of poly(poly(ethylene glycol) monomethacrylate) (P(PEGMA)) on silicon quantum dots (SiQDs) surfaces, followed by activation of end hydroxyls with N-hydroxysuccinimide (NHS) esters, have been detailed. This method enhances the density of surface hydroxyls and introduces carboxyl groups activated with NHS, demonstrating reactivity for further bioconjugation. The preservation of photoluminescence during chemical modifications suggests its utility in creating functionalized nanomaterials for bioimaging and diagnostics (Zhang et al., 2017).

PEGylation in Biopharmaceuticals

- The process of covalently bonding polyethylene glycol (PEG) to active peptides or proteins (PEGylation) has become crucial in biopharmaceuticals to improve bioavailability and reduce immunogenicity. The choice of PEGylation reagents, often containing N-hydroxysuccinimide (NHS) esters, significantly influences the reaction specificity and level of modification, impacting the therapeutic efficacy and stability of biopharmaceuticals (Crafts et al., 2016).

特性

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(9-bicyclo[6.1.0]non-4-ynylmethoxycarbonylamino)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C42H70N2O18/c45-39-7-8-40(46)44(39)62-41(47)9-11-49-13-15-51-17-19-53-21-23-55-25-27-57-29-31-59-33-34-60-32-30-58-28-26-56-24-22-54-20-18-52-16-14-50-12-10-43-42(48)61-35-38-36-5-3-1-2-4-6-37(36)38/h36-38H,3-35H2,(H,43,48) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBETWWKNNXABHK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2C(C2COC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)ON3C(=O)CCC3=O)CCC#C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C42H70N2O18 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

891.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

endo-BCN-PEG12-NHS ester | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[(10S,23S)-10-ethyl-18-fluoro-10-hydroxy-19-methyl-5,9-dioxo-8-oxa-4,15-diazahexacyclo[14.7.1.02,14.04,13.06,11.020,24]tetracosa-1,6(11),12,14,16,18,20(24)-heptaen-23-yl]-2-hydroxyacetamide](/img/structure/B607230.png)

![1-[(3-Methoxyphenyl)methyl]-N-[4-methyl-3-(4-morpholinylsulfonyl)phenyl]-3-(4-methylphenyl)-1H-pyrazole-4-carboxamide](/img/structure/B607231.png)

![4-(2,4-dichlorophenyl)-2-morpholin-4-yl-5-(2H-[1,2,4]triazol-3-yl)thiophene-3-carbonitrile](/img/structure/B607233.png)

![6-(3-(Pyrrolidin-1-yl)propoxy)-2-(4-(3-(pyrrolidin-1-yl)propoxy)phenyl)benzo[d]oxazole](/img/structure/B607246.png)